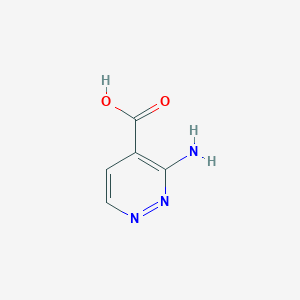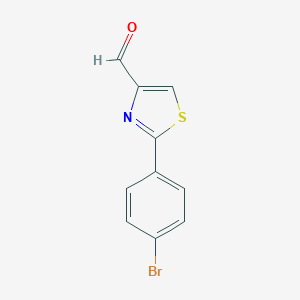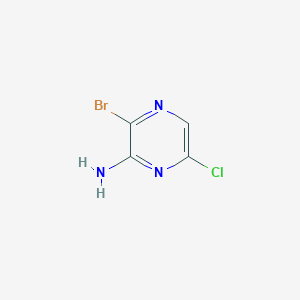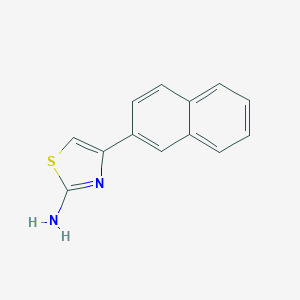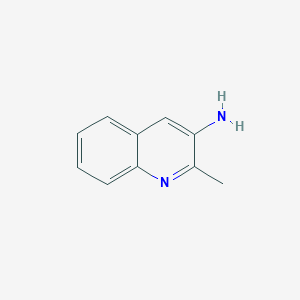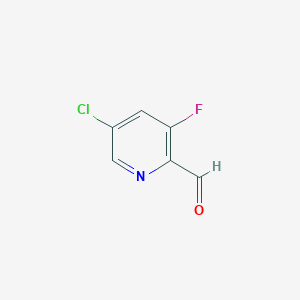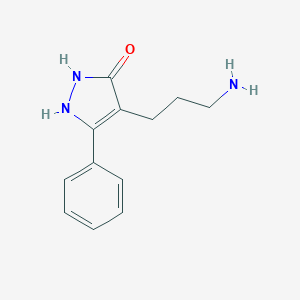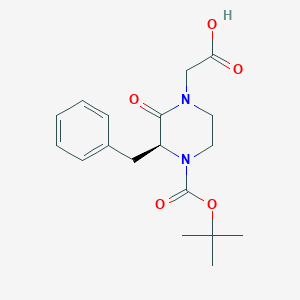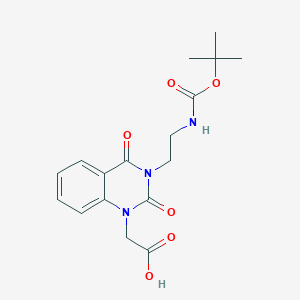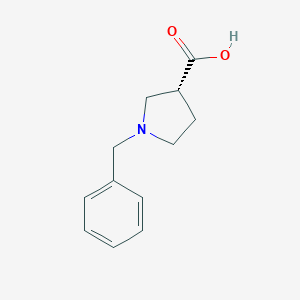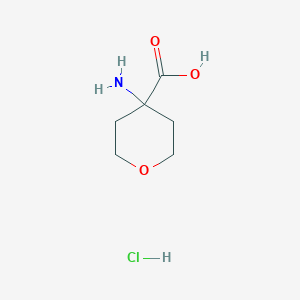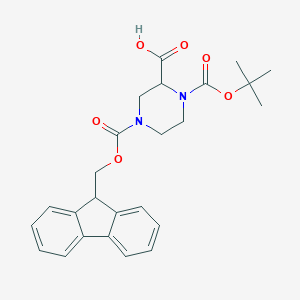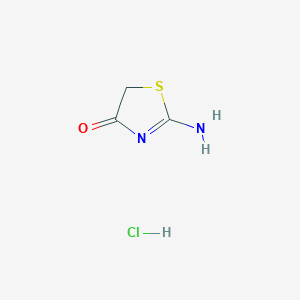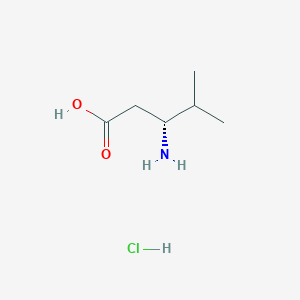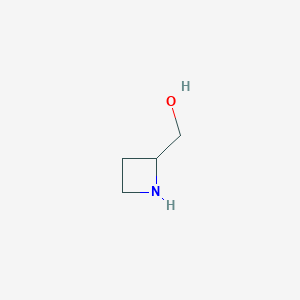
Azetidin-2-ylmethanol
Descripción general
Descripción
Azetidin-2-ylmethanol, also known as 2-Azetidinylmethanol or serinol, is a chiral derivative of azetidine. It has a molecular weight of 87.12 g/mol .
Molecular Structure Analysis
The molecular structure of Azetidin-2-ylmethanol is represented by the linear formula C4H9NO . The InChI code for this compound is 1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2/t4-/m1/s1 .Physical And Chemical Properties Analysis
Azetidin-2-ylmethanol is a colorless or white to yellow liquid or solid . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
Azetidin-2-ylmethanol and its derivatives can be used in the synthesis of functionalized azetidines through the aza Paternò–Büchi reaction . This reaction is a [2 + 2] photocycloaddition between an imine and an alkene component .
Results or Outcomes
This method is considered among the most efficient for the rapid assembly of small rings as it typically proceeds in a single synthetic operation with high regio- and stereoselectivity .
Synthesis of 3-Pyrrole-substituted 2-Azetidinones
Specific Scientific Field
Summary of the Application
Azetidin-2-ylmethanol and its derivatives can be used in the synthesis of 3-pyrrole-substituted 2-azetidinones . These compounds are important in medicinal chemistry as they are found in numerous natural products and pharmaceutically relevant scaffolds .
Methods of Application
A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method is equally effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring .
Results or Outcomes
Following this method, a series of 3-pyrrole-substituted 2-azetidinones have been synthesized with a variety of substituents at N-1 and at C-4 . The extreme rapidity with excellent reaction yields is believed to be the result of a synergistic effect of the Lewis acid catalyst (molecular iodine) and microwave irradiation .
Synthesis of Penicillins and Cephalosporins
Specific Scientific Field
Summary of the Application
The azetidin-2-one ring, which is a part of Azetidin-2-ylmethanol, is a key component in the structure of life-saving antibiotics like penicillins and cephalosporins . These antibiotics are known as β-lactams and they disrupt peptidoglycan synthesis, a core component of the bacterial cell wall .
Methods of Application
The synthesis of these antibiotics involves the construction of the β-lactam ring (2-azetidinone) which is carried out by synthetic organic chemists and medicinal chemists due to its medicinal value . The semi-synthetic penicillins and cephalosporins are obtained from chemical synthesis starting from 6-APA .
Results or Outcomes
The β-lactams are the most widely used antibacterial agents worldwide . Despite the prevalence of resistance mechanisms, past successes in antibiotic development have at least delayed this onset of resistance .
Synthesis of Spiro-azetidin-2-one Derivatives
Specific Scientific Field
Summary of the Application
Azetidin-2-ylmethanol and its derivatives can be used in the synthesis of spiro-azetidin-2-one derivatives . These spirocyclic compounds have received special attention in medicinal chemistry because of their promising biological activity .
Methods of Application
Various synthetic methodologies have been established for the construction of these spirocyclic compounds . For example, the synthesis of spiro [azetidine-2,3′-indole]-2′,4 (1′ H )-dione derivatives showed antibacterial and antifungal activities .
Results or Outcomes
Spiro-azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . They have shown good potencies against various bacterial strains which are comparable to control drugs like amoxicillin, gentamycin, and streptomycin .
Synthesis of β-lactamase Inhibitors
Specific Scientific Field
Summary of the Application
Azetidin-2-ylmethanol and its derivatives can be used in the synthesis of β-lactamase inhibitors like Avibactam . These inhibitors are used in combination with β-lactam antibiotics for the treatment of severe infections caused by otherwise resistant bacteria .
Methods of Application
The synthesis of these inhibitors involves the construction of the diazabicyclooctane scaffold . The therapeutic success of Avibactam has encouraged the development of many congeners based on its particular diazabicyclooctane scaffold .
Results or Outcomes
The use of β-lactamase inhibitors has been successful in treating severe bacterial infections that are resistant to β-lactam antibiotics .
Synthesis of Antiviral Agents
Specific Scientific Field
Summary of the Application
Azetidin-2-ylmethanol and its derivatives can be used in the synthesis of antiviral agents . The Diels–Alder reaction (DAR) is one of the most effective and reliable strategies for the construction of six-membered carbocyclic and heterocyclic rings, and it is widely used in the synthesis of organic molecules and drugs .
Methods of Application
The COVID-19-related pandemic requires continuous research; DAR represents a useful method to obtain optically active intermediates for the synthesis of antiviral agents under different catalytic conditions .
Results or Outcomes
The synthesis of antiviral agents using Azetidin-2-ylmethanol and its derivatives can potentially be useful against a large panel of viruses and other unmet diseases .
Safety And Hazards
Azetidin-2-ylmethanol is classified under GHS07 for safety. The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and ensure adequate ventilation .
Direcciones Futuras
Propiedades
IUPAC Name |
azetidin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWWNKCHSPDIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570479 | |
| Record name | (Azetidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-2-ylmethanol | |
CAS RN |
104587-62-4, 250274-91-0 | |
| Record name | (Azetidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (azetidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



